

(2-(Trifluoromethyl)pyridin-4-yl)methanol molecular structure

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Compound of Interest

Compound Name: (2-(Trifluoromethyl)pyridin-4-yl)methanol

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An In-depth Technical Guide on the Molecular Structure of **(2-(Trifluoromethyl)pyridin-4-yl)methanol**

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure and properties of **(2-(Trifluoromethyl)pyridin-4-yl)methanol**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of public experimental data for this specific compound, this guide combines known information with theoretical data and comparative analysis of related structures. The document covers structural identifiers, physicochemical properties, and the general synthetic and analytical methodologies relevant to this class of compounds. A significant focus is placed on the influence of the trifluoromethyl group on the molecule's bioactivity, supported by a discussion of its role in medicinal chemistry.

Introduction

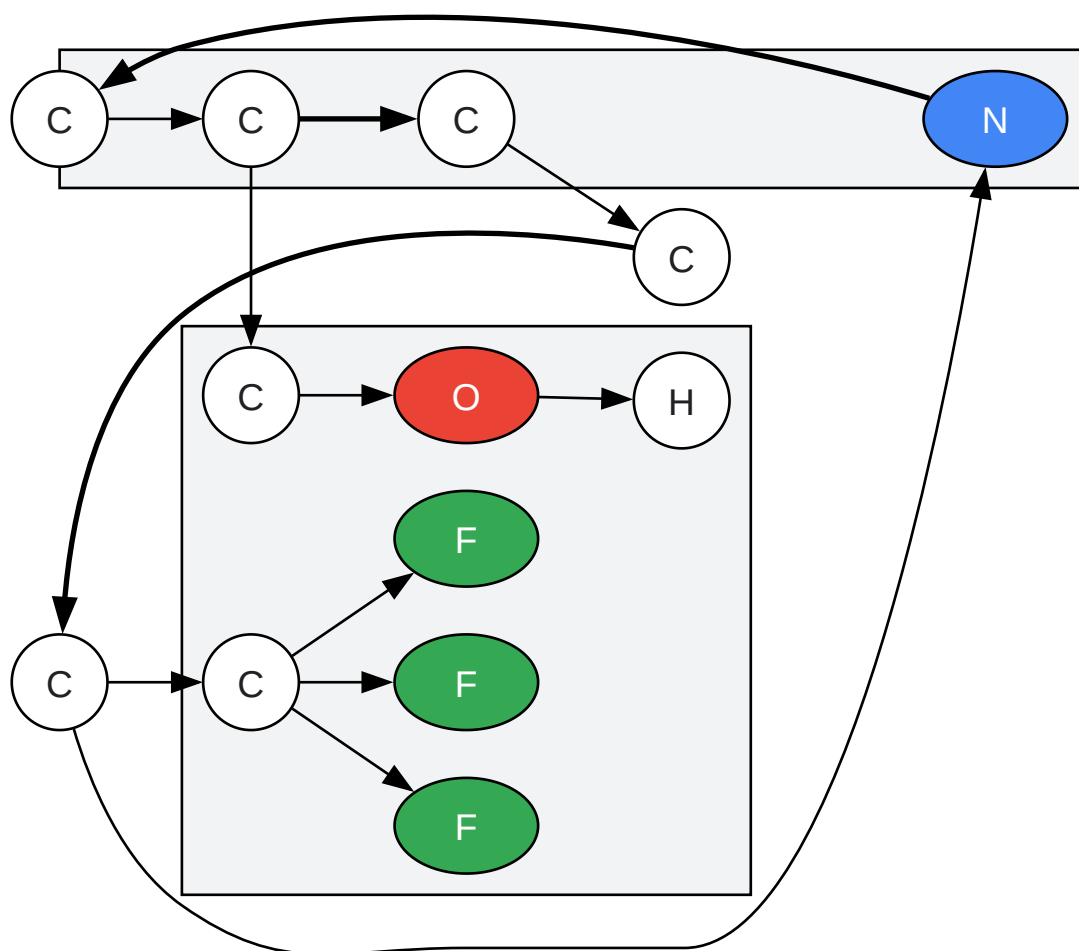
(2-(Trifluoromethyl)pyridin-4-yl)methanol is a heterocyclic organic compound featuring a pyridine ring substituted with a trifluoromethyl group at the 2-position and a hydroxymethyl group at the 4-position. The presence of the trifluoromethyl group is of particular interest in drug discovery and development as it can significantly enhance a molecule's metabolic stability,

lipophilicity, and binding affinity to biological targets.[1] This guide aims to consolidate the available structural and chemical information for this important building block.

Molecular Structure and Identification

The fundamental structure of **(2-(Trifluoromethyl)pyridin-4-yl)methanol** is depicted below. Key identifiers and computed properties are summarized in the subsequent tables.

Structural Diagram



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Caption: 2D Molecular Structure of **(2-(Trifluoromethyl)pyridin-4-yl)methanol**.

Chemical Identifiers

Identifier	Value
IUPAC Name	[2-(Trifluoromethyl)pyridin-4-yl]methanol[2]
CAS Number	131747-61-0[2]
Molecular Formula	C ₇ H ₆ F ₃ NO[2]
SMILES	C1=CN=C(C=C1CO)C(F)(F)F[2]
InChI Key	UOQWDROTEICSEX-UHFFFAOYSA-N[2]

Physicochemical Properties

Property	Value
Molecular Weight	177.12 g/mol [2]
Monoisotopic Mass	177.04014830 Da[2]
Topological Polar Surface Area	33.1 Å ² [2]
Complexity	148[2]
XLogP3	0.9[2]
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	5
Rotatable Bond Count	1

Note: The data in the tables above are computationally derived and sourced from PubChem.[2]

Experimental Data

Detailed experimental data for **(2-(Trifluoromethyl)pyridin-4-yl)methanol**, such as crystallographic data and full spectral analyses, are not readily available in peer-reviewed literature. The compound is primarily supplied as a building block for further synthesis.

Crystallographic Data

No experimental crystallographic data for **(2-(Trifluoromethyl)pyridin-4-yl)methanol** has been found in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

For comparative purposes, the crystal structure of a related compound, --INVALID-LINK--methanol, has been reported.[3] In this molecule, the supramolecular architecture is sustained by O—H···O, N—H···O, and C—H···F hydrogen bonds.[3] It is plausible that in the solid state, **(2-(Trifluoromethyl)pyridin-4-yl)methanol** would also exhibit intermolecular hydrogen bonding involving the hydroxyl group and the pyridine nitrogen.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of **(2-(Trifluoromethyl)pyridin-4-yl)methanol** are not extensively published. However, general methods for the synthesis of trifluoromethylpyridines and their derivatives are well-established.

Synthesis

The synthesis of trifluoromethylpyridines can be broadly categorized into two main approaches:

- Direct Fluorination: This involves the chlorination and subsequent fluorination of a picoline precursor.[4]
- Cyclocondensation: This method utilizes a trifluoromethyl-containing building block to construct the pyridine ring.[4]

A plausible synthetic route to **(2-(Trifluoromethyl)pyridin-4-yl)methanol** could involve the reduction of a corresponding carboxylic acid or ester derivative, which in turn could be synthesized from a suitable trifluoromethylpyridine precursor. For instance, the synthesis of the related (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol has been achieved by the reduction of 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid with a borane-THF complex.

Spectroscopic Analysis

While specific spectra for the target compound are not widely published, general protocols for acquiring spectroscopic data for similar compounds are provided below.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Filter the solution to remove any particulate matter.
- **^1H NMR Spectroscopy:** A standard proton NMR experiment would be expected to show signals corresponding to the pyridine ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns would be indicative of the substitution pattern on the pyridine ring.
- **^{13}C NMR Spectroscopy:** A proton-decoupled ^{13}C NMR spectrum would display signals for each unique carbon atom in the molecule. The carbon of the trifluoromethyl group would likely appear as a quartet due to coupling with the three fluorine atoms.

4.2.2. Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, a KBr pellet or a Nujol mull can be prepared. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** The IR spectrum would be recorded on an FTIR spectrometer. Expected characteristic absorption bands would include O-H stretching (broad, around 3300 cm^{-1}), C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and strong C-F stretching bands characteristic of the trifluoromethyl group.

4.2.3. Mass Spectrometry (MS)

- **Ionization:** Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable methods.
- **Analysis:** The mass spectrum would be expected to show a prominent molecular ion peak ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) corresponding to the molecular weight of the compound. Fragmentation patterns could provide further structural information. Predicted m/z values for various adducts are available in public databases.^[5]

Biological Activity and Signaling Pathways

Specific biological activity or signaling pathway modulation by **(2-(Trifluoromethyl)pyridin-4-yl)methanol** has not been detailed in the available literature. However, its significance lies in its

role as a key intermediate for the synthesis of biologically active molecules.

Role in Drug Discovery

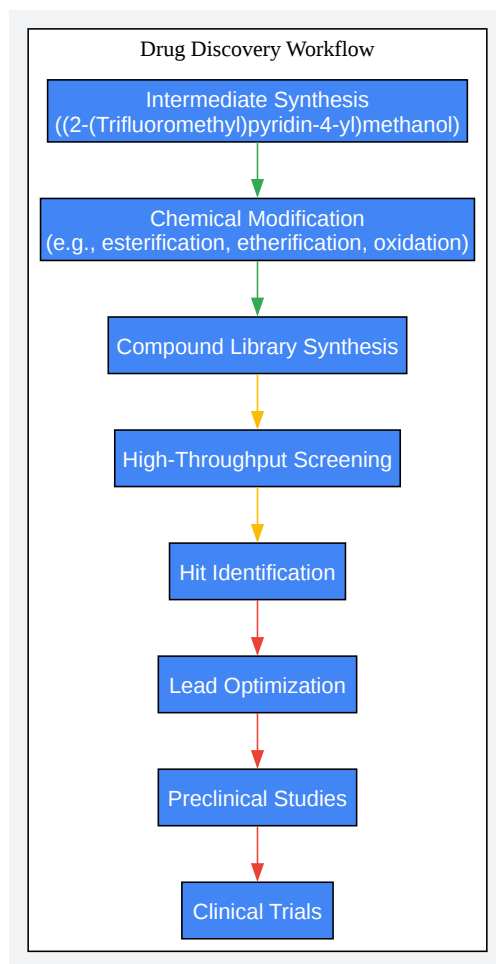
The trifluoromethylpyridine moiety is a common feature in many agrochemicals and pharmaceuticals.^{[4][6]} The trifluoromethyl group often imparts desirable properties such as:

- **Enhanced Metabolic Stability:** The strong carbon-fluorine bond is resistant to metabolic degradation.^[1]
- **Increased Lipophilicity:** This can improve membrane permeability and oral bioavailability.^[1]
- **Modified Binding Affinity:** The electron-withdrawing nature of the CF₃ group can alter the electronic properties of the molecule, influencing its interaction with biological targets.^[1]

Derivatives of trifluoromethylpyridines have been investigated as inhibitors of various enzymes and receptors, and are found in commercial pesticides and pharmaceutical candidates.^[7]

Logical Workflow for Intermediate Utilization

The following diagram illustrates a generalized workflow for the utilization of an intermediate like **(2-(Trifluoromethyl)pyridin-4-yl)methanol** in a drug discovery program.



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Caption: Generalized workflow for the use of a chemical intermediate in drug discovery.

Conclusion

(2-(Trifluoromethyl)pyridin-4-yl)methanol is a valuable chemical intermediate, primarily due to the advantageous properties conferred by the trifluoromethyl group. While detailed experimental structural and spectroscopic data are not widely available in the public domain, its chemical identity is well-established. This guide provides a summary of the known information and outlines the general experimental approaches for the synthesis and characterization of this and related compounds. Further research to publish detailed experimental data would be beneficial to the scientific community, particularly those in the fields of medicinal chemistry and materials science.

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